molecular formula C20H24N6O2 B2606225 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide CAS No. 2034461-44-2

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide

Cat. No.: B2606225
CAS No.: 2034461-44-2
M. Wt: 380.452
InChI Key: GKMJQGJTJHHQIY-UHFFFAOYSA-N
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Description

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide is a synthetic small molecule designed for preclinical research and chemical biology. Its structure incorporates a [1,2,4]triazolo[4,3-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its potential to interact with various enzymatic targets. This compound is of significant interest for investigating novel signaling pathways in disease models, particularly in oncology and cellular regulation. The molecular architecture suggests potential as a key intermediate or candidate for developing protein kinase inhibitors or other enzyme-targeting agents. Researchers can utilize this compound to probe mechanisms of apoptosis and autophagy; related triazine derivatives have been shown to promote programmed cell death by enhancing caspase-3/7, caspase-8, and caspase-9 activity . Furthermore, compounds with this scaffold can influence critical regulatory pathways, such as suppressing NF-κB expression and modulating the activity of p53 and Bax, which play important roles in cell survival and death . It is an essential tool for scientists exploring the structure-activity relationships of heterocyclic compounds and their efficacy in cell-based assays, such as those involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14(28-17-6-4-3-5-7-17)20(27)22-16-8-11-25(12-9-16)18-19-24-23-15(2)26(19)13-10-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJQGJTJHHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds with similar triazole structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • The presence of the triazole ring enhances the compound's ability to act against bacterial and fungal infections. Studies have demonstrated that related compounds possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
  • CNS Activity :
    • Compounds containing piperidine and triazole moieties have been explored for their potential neuroprotective effects and as treatments for neurological disorders such as anxiety and depression. This is attributed to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various triazole derivatives on human breast cancer cells. The findings revealed that modifications to the triazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

In a controlled laboratory setting, a series of triazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with the triazole-piperidine linkage exhibited superior antimicrobial activity compared to traditional antibiotics.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Triazole AAnticancer10Journal of Medicinal Chemistry
Triazole BAntimicrobial5Antimicrobial Agents
Triazole CCNS Activity15Neuropharmacology Journal

Table 2: Structural Variants and Their Activities

Compound VariantStructure TypeBiological Activity
N-(1-(3-methyl-[1,2,4]triazolo...Triazolo-piperidineHigh anticancer efficacy
N-(1-(3-methyl-[1,2,4]triazolo...Triazolo-amideModerate antimicrobial

Mechanism of Action

The mechanism of action of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to the active sites of these kinases, the compound can block their activity, leading to reduced tumor growth and metastasis . Additionally, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial and viral replication .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyrazine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Triazolopyrazine + piperidine 2-Phenoxypropanamide ~410.45 (estimated) Balanced lipophilicity; potential CNS penetration
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide Triazolopyrazine + piperidine Benzamide ~365.42 Reduced polarity; higher metabolic stability due to aromatic rigidity
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide Triazolopyrazine + piperidine Methylsulfanylphenyl-acetamide ~439.52 Enhanced lipophilicity; potential for covalent interactions via sulfur
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride Triazolopyrazine + piperazine Piperazine (dihydrochloride) ~317.21 Increased solubility; basic nitrogen for salt formation
N-[3-(piperidin-1-yl)propenamide]-4-(8-amino-3-oxo-2-phenyltriazolopyrazin-6-yl)phenyl Triazolopyrazine + phenyl Piperidinylpropenamide ~502.56 Extended conjugation; possible improved target engagement

Functional and Pharmacological Comparisons

Side Chain Flexibility vs. Rigidity: The 2-phenoxypropanamide group in the primary compound introduces a flexible ether linkage, which may allow better adaptation to binding pockets compared to the rigid benzamide in .

Solubility and Ionization :

  • The piperazine dihydrochloride derivative exhibits superior aqueous solubility due to its ionic form, making it suitable for parenteral formulations. In contrast, the neutral propanamide side chain in the primary compound may favor oral bioavailability.

Synthetic Accessibility: The primary compound’s synthesis likely involves amide coupling between 1-(3-methyltriazolopyrazin-8-yl)piperidin-4-amine and 2-phenoxypropanoyl chloride, analogous to methods in . Derivatives like require multistep heterocyclization (e.g., triazole ring formation via hydrazine intermediates), as seen in .

Target Selectivity: The fluorinated benzamide in Example 19 () demonstrates how electron-withdrawing groups (e.g., fluorine) can enhance binding to kinases or GPCRs. The primary compound’s phenoxy group may similarly modulate electronic effects but lacks halogenation.

Biological Activity

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₆N₆O
Molecular Weight 232.28 g/mol
CAS Number 1492244-81-1
IUPAC Name This compound

Synthesis

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring followed by piperidine substitution. Recent studies have demonstrated various methods for synthesizing these derivatives with modifications to enhance their biological activity .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial properties. In vitro studies indicate that compounds similar to this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were reported as low as 32 μg/mL.
  • Escherichia coli : MIC values reached 16 μg/mL .

These findings suggest that modifications to the triazole structure can significantly enhance antibacterial efficacy.

Antifungal and Antimalarial Activity

Research has also highlighted the antifungal and antimalarial potential of triazolo[4,3-a]pyrazine derivatives. For example:

  • Compounds from this class have demonstrated potency against Plasmodium falciparum with IC50 values as low as 16 nM .
  • The mechanism of action is believed to involve interference with key enzymatic pathways in pathogens, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Some derivatives have been shown to bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Membrane Disruption : The compounds may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Specific interactions with target enzymes involved in metabolic pathways contribute to their antibacterial and antifungal activities .

Case Studies

Several studies have focused on the biological evaluation of triazolo[4,3-a]pyrazine derivatives:

  • Study on Antibacterial Activity :
    • A series of synthesized compounds were tested against common bacterial strains.
    • Results indicated that certain structural modifications led to enhanced antibacterial properties comparable to traditional antibiotics like ampicillin .
  • Antimalarial Activity Assessment :
    • A systematic evaluation of various derivatives revealed significant activity against P. falciparum.
    • The study emphasized the importance of structural diversity in enhancing potency and selectivity .

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Condensation reactions to construct the triazolo[4,3-a]pyrazine core, often requiring anhydrous solvents (e.g., dioxane) and reflux conditions .
  • Substitution reactions : Introduction of the piperidinyl and phenoxypropanamide groups via nucleophilic substitution or coupling reactions. Controlled temperatures (e.g., 100°C for amide bond formation) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Purification : Column chromatography (e.g., CHCl₃/MeOH) or recrystallization (e.g., ethanol) to isolate the final product .

Q. Key conditions :

StepSolventCatalystTemperatureYield Optimization Tips
Core formationDioxaneNoneReflux (~100°C)Monitor via TLC; extend reaction time (24–48 h) if needed
SubstitutionDMFACarbonyldiimidazole100°CUse excess amine to drive reaction completion

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and detect impurities. For example, aromatic protons in the phenoxy group appear at δ 7.3–7.9 ppm, while piperidinyl protons resonate at δ 1.4–3.3 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₈N₆O₂: 453.23) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can coupling reactions involving the triazolo[4,3-a]pyrazine core be optimized to minimize by-products?

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl groups, ensuring strict anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates. For example, DMF enhances reaction rates in amide bond formation .
  • By-product mitigation :
    • Quench unreacted intermediates with aqueous washes (e.g., NaHCO₃ for acid scavenging) .
    • Use scavenger resins (e.g., trisamine resin) to remove excess electrophiles .

Case study : A 63% yield was achieved for a triazolopyrazine derivative by refluxing in dioxane with benzyl chloride, followed by column chromatography .

Q. What strategies resolve discrepancies between computational bioactivity predictions and experimental results?

  • Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity) to cross-verify results .
  • Structural tweaks : Modify the phenoxy or piperidinyl groups to enhance target engagement. For example, replacing methyl with trifluoromethyl on the triazole ring improved adenosine receptor binding in analogues .
  • MD simulations : Perform molecular dynamics to assess conformational flexibility and solvation effects, which may explain poor correlation with docking studies .

Example : A derivative with a 4-chlorophenyl group showed unexpected low activity despite favorable computational binding scores, attributed to poor membrane permeability .

Q. How do structural motifs influence crystallographic stability in triazolopyrazine derivatives?

  • Intermolecular interactions :
    • Hydrogen bonds between the triazole N-H and carbonyl groups (e.g., C=O…H-N distances ~2.1 Å) stabilize crystal packing .
    • π-π stacking of aromatic rings (e.g., phenoxy and triazolo groups) enhances lattice rigidity .
  • Thermal stability : Derivatives with bulkier substituents (e.g., 4-propoxybenzamide) exhibit higher melting points (>300°C) due to reduced molecular motion .

Q. Data from analogues :

DerivativeMelting PointKey Interactions
8-Methyl-2-(4-CF₃-phenyl)573 KC-F…H-C hydrogen bonds
N-(4-methoxybenzyl)>300°Cπ-π stacking of triazolo and benzyl groups

Q. Methodological Notes

  • Contradiction handling : If NMR signals overlap (e.g., piperidinyl vs. phenoxy protons), use DEPT-135 or 2D NMR (COSY/HSQC) for resolution .
  • Reaction troubleshooting : Low yields in substitution steps may result from moisture sensitivity—ensure rigorous drying of glassware and solvents .

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